

Application Notes and Protocols: Synthesis of tert-Butyl (trans-4- (aminomethyl)cyclohexyl)carbamate

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Compound of Interest

	tert-Butyl (trans-4-
Compound Name:	(aminomethyl)cyclohexyl)carbamate
Cat. No.:	B064069

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Abstract

This document provides a detailed standard protocol for the synthesis of **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**, a key bifunctional linker molecule frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other specialized chemical probes. The protocol is based on the selective N-tert-butyloxycarbonyl (Boc) protection of the primary amino group of trans-4-(aminomethyl)cyclohexylamine. This procedure is designed to be robust and reproducible, yielding the desired mono-protected product in high purity.

Introduction

The selective protection of one amino group in a diamine is a critical step in the synthesis of complex molecules where orthogonal functionalization is required. **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate** is a valuable building block that features a Boc-protected amine and a free primary amine, attached to a cyclohexane scaffold. This arrangement allows for sequential chemical modifications, making it a versatile component in drug discovery and medicinal chemistry. The following protocol details a reliable method for its preparation using di-tert-butyl dicarbonate (Boc anhydride) as the protecting group source.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**.

Compound	Molecular Weight (g/mol)	Molar Equivalents	Amount	Expected Yield (%)	Purity (%)
trans-4-(aminomethyl)cyclohexylamine	128.22	1.0	(user-defined)	-	>95
Di-tert-butyl dicarbonate (Boc ₂ O)	218.25	1.1	(calculated)	-	>98
Triethylamine (TEA)	101.19	1.5	(calculated)	-	>99
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate	228.33	-	(product)	85-95	>97

Experimental Protocol

This protocol is based on established methods for the Boc protection of primary amines.

Materials and Equipment

- trans-4-(aminomethyl)cyclohexylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)

- Tetrahydrofuran (THF), anhydrous
- Deionized Water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
- UV lamp for TLC visualization (or appropriate staining solution)
- Standard laboratory glassware

Reaction Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 eq) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and deionized water.
- Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Boc Anhydride: To the cooled and stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.
- Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours (overnight).
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The starting material and product should have different R_f values.

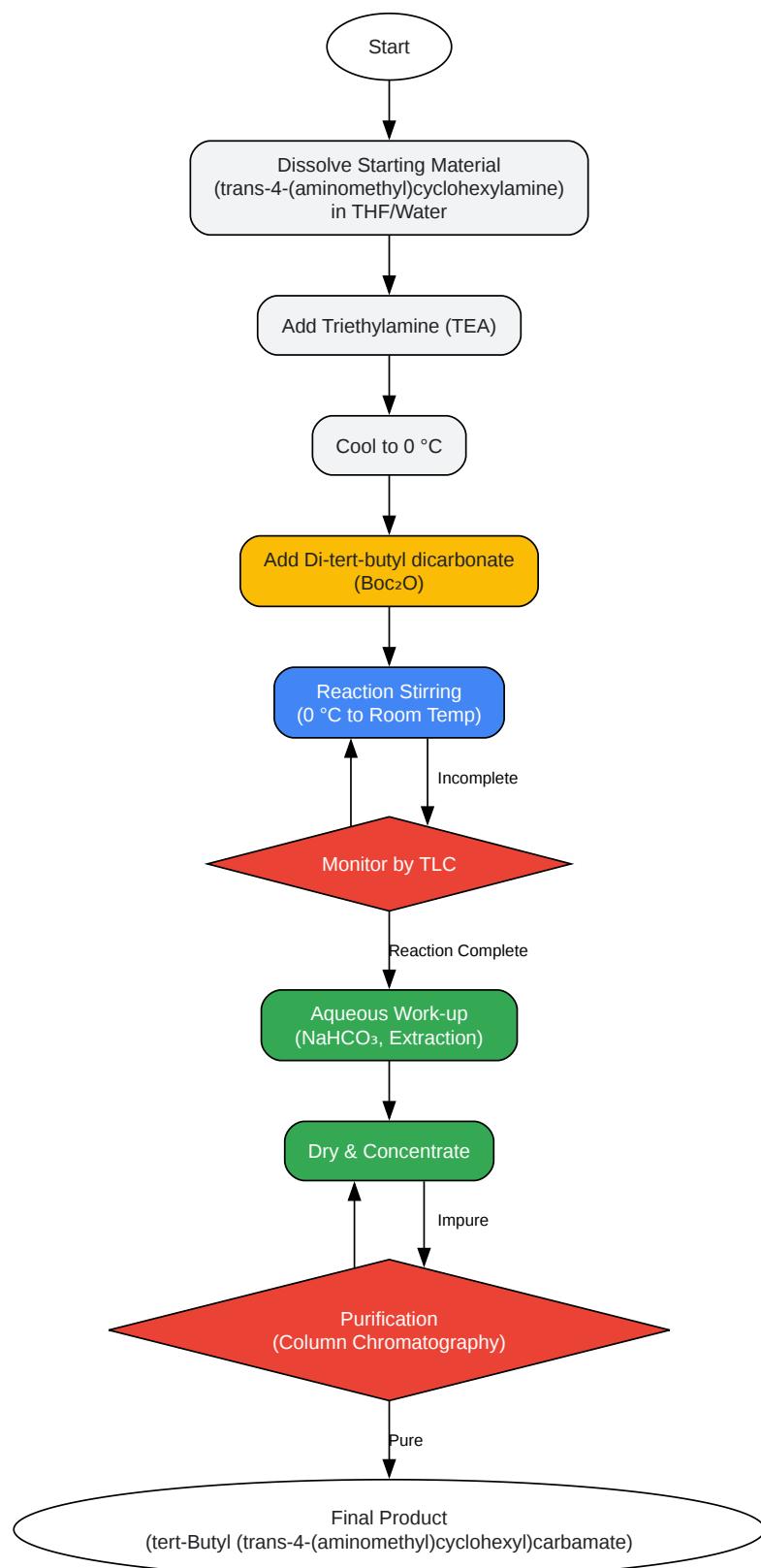
Work-up Procedure

- Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Experimental Workflow Diagram

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Caption: Synthesis workflow for **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**.

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